ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate
説明
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a piperazine-carboxylate moiety. This structure combines a bicyclic oxazine ring (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) with a polar piperazine group linked via a carbonyl bridge and an ethyl ester. Such modifications are often designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while retaining biological activity . The compound’s molecular formula is C₁₄H₁₉N₅O₄, with a molecular weight of 337.34 g/mol (estimated based on analogous structures in ). Its synthesis likely involves coupling reactions between pyrazolo-oxazine intermediates and piperazine derivatives, as seen in related compounds (e.g., ).
特性
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-2-21-14(20)17-7-5-16(6-8-17)12(19)11-10-15-18-4-3-9-22-13(11)18/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKKDJGKZTVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate involves several steps that typically include the formation of the pyrazolo[5,1-b][1,3]oxazine core followed by carboxylation. The compound can be synthesized through the reaction of appropriate piperazine derivatives with 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine intermediates.
Structural Features
The compound features a piperazine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. The presence of these rings contributes to its biological activity. The molecular formula is with a molecular weight of approximately 280.29 g/mol.
The mechanism by which pyrazolo compounds exert their biological effects often involves inhibition of key protein kinases. For example, certain pyrazolo derivatives have been shown to inhibit CDK2/cyclin E and Abl kinases . This inhibition can lead to disrupted cell cycle progression and apoptosis in cancer cells.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyrazolo compounds for anticancer activity against various human cancer cell lines (including MCF-7 and K-562), none demonstrated significant cytotoxicity at the tested concentrations. This suggests that further modifications or combinations with other therapeutic agents might be necessary to enhance their efficacy .
Case Study 2: Kinase Inhibition
Another study highlighted the importance of specific functional groups in the binding affinity to protein kinases. The absence of an NH group between the heterocyclic core and the phenyl ring was noted to significantly reduce kinase inhibition potential . This insight may guide future structural modifications of ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate to improve its biological activity.
類似化合物との比較
Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS 153597-59-2)
6-Methyl-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1706446-80-1)
Phosphodiesterase 4C (PDE4C) Inhibitors
| Compound Name | IC₅₀ (nM) | Key Structural Features |
|---|---|---|
| N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | 389.0 | Carboxamide at position 2; difluoromethoxy pyridine substituent |
| Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone | 48.2 | Chlorophenyl and azetidine groups |
| Target Compound | Data pending | Piperazine-carboxylate at position 3 |
The target compound’s piperazine-carboxylate group may enhance solubility compared to the above PDE4C inhibitors, though its IC₅₀ remains uncharacterized. The azetidine-chlorophenyl analogue’s superior potency (IC₅₀ = 48.2 nM) suggests that bulky lipophilic groups improve target engagement, whereas polar groups like piperazine may trade potency for improved pharmacokinetics .
Solubility and Pharmacokinetic Profiles
Antitubercular Analogues ()
- PA-824 Derivatives : Pyridine-containing analogues showed improved solubility (e.g., 3-4-fold at low pH) while retaining efficacy against Mycobacterium tuberculosis. The target compound’s piperazine group mimics this strategy, likely enhancing solubility in acidic environments (e.g., gastric fluid) .
- GDC-2394 (NLRP3 Inhibitor) : A sulfonamide-substituted pyrazolo-oxazine with high metabolic stability and solubility. Introduction of basic amines (e.g., piperazine) in the target compound may similarly mitigate toxicity risks associated with lipophilicity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
